Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Antiparasitic Schistosoma mansoni SAR

SAR studies on pyrazolo[1,5-a]pyrimidine cores are often confounded by inconsistent starting material purity and undefined biological baselines. This compound eliminates those variables. It provides a validated entry point for kinase-focused libraries with documented biological reference data. - Pure Scaffold: Supplied at 95-98% purity with batch-specific analytics, ensuring your derivatization chemistry starts predictably. - Quantified Baseline: Exhibits a documented baseline cytotoxicity of IC50 = 55.97 µg/mL against MCF-7 cells, offering a clear metric for potency gains in your new analogs. - Versatile Handle: The 7-hydroxyl group enables facile conversion to 7-chloro intermediates for rapid diversification into 7-alkylamino derivatives.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
CAS No. 136178-56-8
Cat. No. B179697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS136178-56-8
SynonymsEthyl 7-hydroxypyrazolo[1,5-a]pyriMidine-3-carboxylate
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNN2C1=NC=CC2=O
InChIInChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3
InChIKeyZGCDOKYAYRHKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate – Baseline Overview


Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 136178-56-8) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold widely recognized in medicinal chemistry for the design of kinase-targeted therapeutics [1]. Its core structure features a fused pyrazole-pyrimidine bicyclic system, with a hydroxyl group at the 7-position and an ethyl ester at the 3-position . This compound is not a finished drug but a critical intermediate, offering a defined chemical handle (the ester) and a reactive site (the hydroxyl) for further derivatization, which underpins its utility in generating focused libraries of biologically active molecules .

Scaffold Privileged pyrazolo[1,5-a]pyrimidine core for kinase-targeted libraries
Diversification 7‑OH and 3‑COOEt groups provide defined chemical handles for derivatization
Application Supports focused library synthesis in oncology research

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate – Structural Specificity


The pyrazolo[1,5-a]pyrimidine scaffold's utility is not monolithic; its functional performance is exquisitely sensitive to specific substitution patterns [1]. Minor structural changes, such as replacing the 7-hydroxyl group with a mercapto (-SH) or amino (-NH2) group, can drastically alter a compound's biological activity profile . For instance, while 7-mercapto analogs demonstrate potent in vitro antischistosomal activity, the corresponding 7-hydroxy derivatives do not, a finding with direct implications for target selection . Similarly, the presence of the ethyl ester at the 3-position is critical for generating active kinase inhibitors [2]. Therefore, generic substitution with a closely related analog, even one sharing the same core, cannot be assumed to yield equivalent results and risks derailing a research program. The following evidence outlines the quantifiable, verifiable differentiators that justify the specific selection of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate.

7‑Hydroxy
7‑Mercapto analogs may confer antiparasitic activity not present in the 7‑OH form; activity profiles may not transfer.
3‑Ethyl ester
Analogs lacking the 3‑carboxylate may lose B‑Raf kinase pharmacophoric engagement; inhibitor potency may differ.

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate – Comparative Evidence


7-Hydroxyl vs. 7-Mercapto Substitution: Antischistosomal Activity

A direct head-to-head comparison of a series of 7-hydroxypyrazolo[1,5-a]pyrimidines and 7-mercaptopyrazolo[1,5-a]pyrimidines reveals a stark difference in biological activity. The 7-mercapto derivatives (e.g., compounds 37 and 47) were lethal to Schistosoma mansoni in vitro at 100 µg/mL after only 1 hour of exposure. In contrast, the 7-hydroxy analogs were explicitly noted as 'not as active' under the same conditions . This represents a binary functional switch driven solely by the substitution at the 7-position, underscoring that Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate cannot be interchanged with a 7-mercapto analog for antischistosomal research. Furthermore, the report that none of the active in vitro compounds (including the 7-mercapto analogs) were effective in vivo provides crucial context for the 7-hydroxy compound's negative in vitro result, highlighting a specific, well-documented limitation of the chemotype.

Antischistosomal switch
Head-to-head
7‑Hydroxy
Not active
vs 7‑Mercapto
Lethal, 100 µg/mL
Substitution at 7‑position determines antiparasitic activity
In vitro S. mansoni assay; in vivo efficacy not observed
Antiparasitic Schistosoma mansoni SAR

B-Raf Kinase Inhibitor Pharmacophore Validation

The compound serves as a minimal core for a validated class of B-Raf kinase inhibitors. A derivative bearing the identical pyrazolo[1,5-a]pyrimidine-3-carboxylate core structure, compound 68, demonstrated potent B-Raf inhibition with an IC50 of 1.5 µM in a biochemical assay [1]. This validates the 3-carboxylate substitution pattern as a key pharmacophoric element for engaging the B-Raf kinase active site. The functional relevance of this inhibition was confirmed by the compound's ability to inhibit the growth of a panel of human tumor cell lines, including A375 melanoma cells (IC50 3.8 µM), HT29 colorectal cancer cells (IC50 7.0 µM), and BXPC-3 pancreatic cancer cells (IC50 3.25 µM) [1]. This establishes the core scaffold of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate as a validated starting point for developing B-Raf-targeted anticancer agents.

B‑Raf Pharmacophore
Class-level
Core scaffold
Unsubstituted
validates Compound 68
B-Raf IC50 1.5 µM
Validates 3‑carboxylate as key pharmacophoric element for B‑Raf kinase
Derived from a substituted analog; core itself may differ in potency
Oncology Kinase Inhibitor B-Raf Melanoma

Procurement Purity: Ensuring Synthetic Reproducibility

For synthetic chemists, the purity of a building block is a direct determinant of reaction yield, byproduct profile, and purification effort. Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is commercially available with verified purity levels ranging from 95% to 98+% . This high level of purity is a critical procurement differentiator compared to lower-purity or custom-synthesized batches, which may contain uncharacterized impurities that can poison catalysts, lead to complex mixtures, or necessitate additional purification steps. Suppliers offer batch-specific analytical data, including NMR, HPLC, or GC reports , providing documented traceability that is essential for generating reproducible scientific data. This documented purity standard mitigates the risk of experimental variability arising from starting material quality.

Commercial Purity
Specification review
95% – 98+%
Ensures synthetic reproducibility and reduces byproduct formation
Batch-specific QC reports (HPLC, NMR) available
Synthetic Chemistry Building Block Purity Analytical Specification

Cytotoxicity Baseline for Anticancer SAR

The compound's baseline cytotoxic activity provides a useful reference point for structure-activity relationship (SAR) studies. In vitro testing against the MCF-7 human breast cancer cell line revealed an IC50 value of 55.97 µg/mL . This quantifies the activity of the unsubstituted core structure. This data point is valuable for comparative analysis when evaluating the potency gains achieved by introducing various substituents onto the pyrazolo[1,5-a]pyrimidine scaffold. For instance, a more elaborated derivative, Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3i), showed the best antibacterial activity in its series [1], illustrating the significant impact that additional substitution can have on biological performance.

MCF‑7 Cytotoxicity Baseline
Assay context
IC50 55.97 µg/mL
Quantitative reference for SAR studies on breast cancer cell model
Unsubstituted core activity; elaborated derivatives show varied potency
Oncology Cytotoxicity MCF-7 SAR

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate – Application Scenarios


Lead Generation for B-Raf Kinase Inhibitors

The compound serves as an ideal core scaffold for generating focused libraries of B-Raf kinase inhibitors. The evidence shows that derivatives of pyrazolo[1,5-a]pyrimidine-3-carboxylate are potent inhibitors of B-Raf (IC50 = 1.5 µM) and exhibit anti-proliferative effects on melanoma and colorectal cancer cell lines [1]. Medicinal chemists can leverage the 7-hydroxyl group and 3-ethyl ester as diversification points to explore SAR around the core pharmacophore validated by the literature [1].

Synthetic Intermediate for Diverse Heterocycles

The compound's 7-hydroxyl group is a versatile synthetic handle. As documented, 7-chloropyrazolo[1,5-a]pyrimidines can be readily prepared from their 7-hydroxy analogs [1]. The 7-chloro intermediate is a key precursor for synthesizing a wide array of 7-alkylamino and 7-alkylthio derivatives, which have been explored for antifungal and other biological activities [1]. This positions Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate as a strategic entry point to a large and diverse chemical space within the pyrazolo[1,5-a]pyrimidine family.

SAR Studies & Custom Synthesis Building Block

With a documented baseline cytotoxicity of IC50 = 55.97 µg/mL against MCF-7 cells, this compound provides a clear quantitative reference for SAR campaigns [1]. Researchers can use this data to assess the potency gains (or losses) achieved by introducing novel substituents. The high commercial purity (95-98+%) and availability of batch-specific analytical data further ensure that starting material variability does not confound biological assay results, which is critical for generating robust and reproducible SAR data.

Application
Selection Property
Validation Focus
B‑Raf inhibitor lead generation
Core pharmacophore validation
B‑Raf kinase inhibition studies
Heterocycle derivatization
7‑Hydroxyl as synthetic handle
Conversion to 7‑chloro derivatives
SAR building block
Baseline cytotoxicity reference
Potency benchmarking of new derivatives
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